MFCD02979392
Description
MDL numbers (e.g., MFCD11044885, MFCD13195646) in the evidence correspond to compounds with defined molecular structures, synthesis pathways, and applications in coordination chemistry, catalysis, or medicinal chemistry . This analysis adopts a framework for comparative evaluation based on molecular descriptors, physicochemical properties, and bioactivity data from analogous compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl4N3OS/c21-14-3-2-12(17(23)8-14)7-13(9-25)19(28)27-20-26-10-15(29-20)5-11-1-4-16(22)18(24)6-11/h1-4,6-8,10H,5H2,(H,26,27,28)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMFIYFUQBAEDY-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD02979392 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a simple and easy-to-implement process suitable for industrial large-scale production . This method ensures good solubility and stability of the compound, facilitating its preparation and storage.
Scientific Research Applications
MFCD02979392 has a wide range of scientific research applications. In chemistry, it is used to study catalytic reactions and molecular configurations. In biology, it plays a role in understanding molecular targets and pathways. In medicine, it is used to develop pharmaceutical compositions with good solubility and stability . In industry, it is employed in the preparation of various chemical products and materials.
Mechanism of Action
The mechanism of action of MFCD02979392 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs
Structural analogs share core molecular frameworks but differ in substituents or metal centers. Examples from the evidence include:
Key Observations :
Functional Analogs
Functional analogs serve similar purposes, such as catalysis or medicinal use, despite structural differences:
Key Observations :
- Pharmacokinetics : CAS 1761-61-1’s BBB permeability and lack of CYP inhibition make it suitable for CNS-targeted therapies, unlike CAS 673-32-5, which is restricted to industrial synthesis .
- Synthesis Complexity : Boron-containing compounds (e.g., CAS 1046861-20-4) require palladium catalysts, increasing synthesis costs compared to simpler aromatic systems .
Comparison :
- Green Chemistry : CAS 1761-61-1 utilizes recyclable A-FGO catalysts, reducing waste compared to stoichiometric reagent use in CAS 918538-05-3 .
- Scalability : High-yield reactions (>90%) are achievable for halogenated systems, whereas hydroxylated analogs require precise stoichiometry .
Research Findings and Limitations
Critical Data Gaps
- MFCD02979392-Specific Data : Absent in the provided evidence, necessitating extrapolation from analogs.
- Contradictions : Variability in solubility measurements (e.g., CAS 56469-02-4: 0.687 mg/ml vs. CAS 918538-05-3: 0.24 mg/ml) may reflect experimental conditions rather than inherent properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
